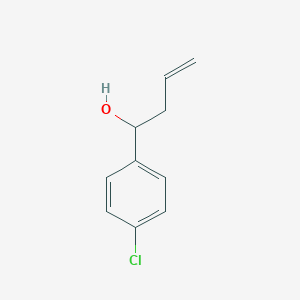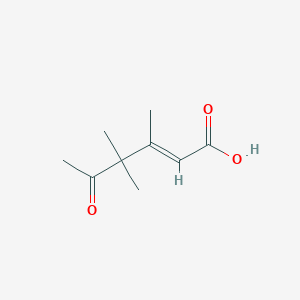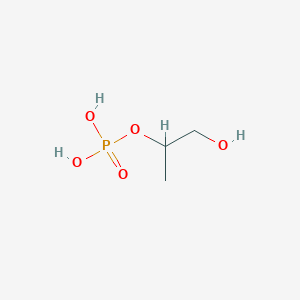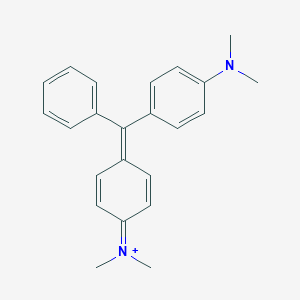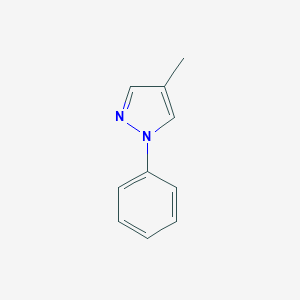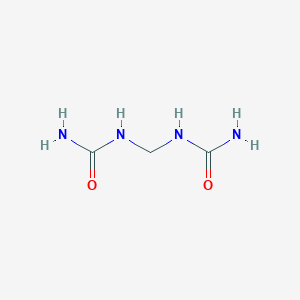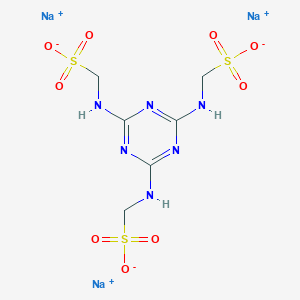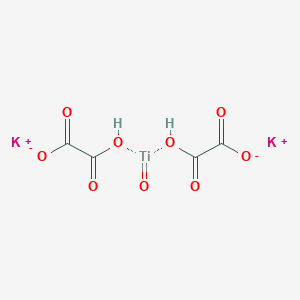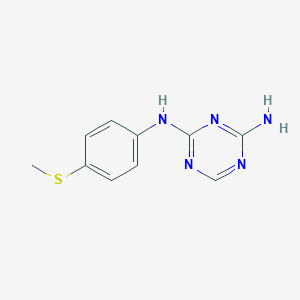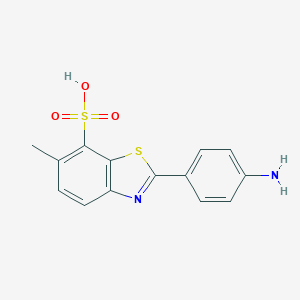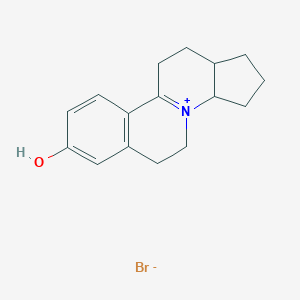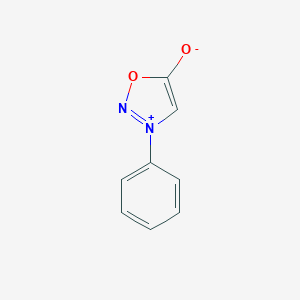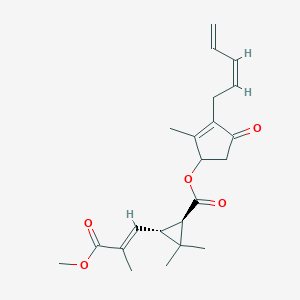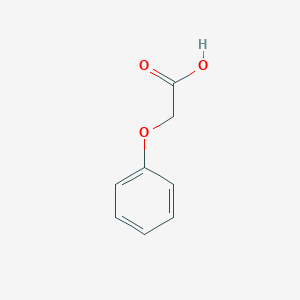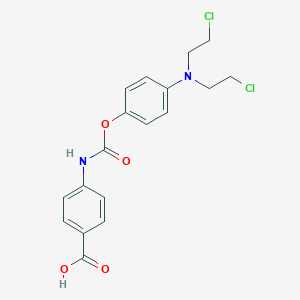
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate, also known as CCNU, is a chemotherapy drug that is used to treat various types of cancer. It belongs to the class of drugs called alkylating agents, which work by damaging the DNA in cancer cells, preventing them from growing and dividing. CCNU is used to treat brain tumors, lymphomas, and certain types of leukemia.
Wirkmechanismus
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate works by alkylating the DNA in cancer cells, causing damage to the DNA strands and preventing the cells from dividing and growing. This leads to the death of cancer cells and the shrinkage of tumors.
Biochemische Und Physiologische Effekte
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to a decrease in the number of red blood cells, white blood cells, and platelets. It can also cause gastrointestinal toxicity, such as nausea, vomiting, and diarrhea. In addition, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can cause liver toxicity, leading to elevated liver enzymes and liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is a potent chemotherapy drug that has been shown to be effective in treating various types of cancer. It is relatively easy to synthesize and can be used in combination with other chemotherapy drugs to increase its effectiveness. However, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several side effects, such as bone marrow suppression and gastrointestinal toxicity, which can limit its use in certain patients.
Zukünftige Richtungen
There are several future directions for the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate. One area of research is the development of new formulations of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate that can reduce its toxicity and side effects. Another area of research is the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate in combination with other chemotherapy drugs to increase its effectiveness. Finally, there is a need for further research into the mechanism of action of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate and its effects on cancer cells.
Synthesemethoden
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is synthesized using a multi-step process, starting with the reaction of 4-nitroaniline with ethylene oxide to form 4-nitrophenylethyleneimine. This intermediate is then reacted with thionyl chloride to form 4-nitrophenylchloroethylamine. The final step involves the reaction of 4-nitrophenylchloroethylamine with p-carboxyphenol to form N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate.
Wissenschaftliche Forschungsanwendungen
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate has been extensively studied in scientific research for its anti-cancer properties. It has been shown to be effective in treating brain tumors, lymphomas, and certain types of leukemia. N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is often used in combination with other chemotherapy drugs to increase its effectiveness.
Eigenschaften
CAS-Nummer |
148-78-7 |
|---|---|
Produktname |
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate |
Molekularformel |
C18H18Cl2N2O4 |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-9-11-22(12-10-20)15-5-7-16(8-6-15)26-18(25)21-14-3-1-13(2-4-14)17(23)24/h1-8H,9-12H2,(H,21,25)(H,23,24) |
InChI-Schlüssel |
CNLVZUPSGAAHAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Andere CAS-Nummern |
148-78-7 |
Synonyme |
4-(N,N-bis(2-chloroethyl)amino)phenyl N-(4-carboxyphenyl)carbamate IC 140 IC-140 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



